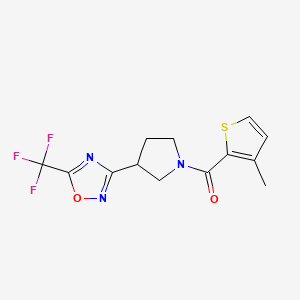

![molecular formula C23H26N2O5S2 B3017000 N-(3-ethoxybenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1251693-30-7](/img/structure/B3017000.png)

N-(3-ethoxybenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(3-ethoxybenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide" is a chemically synthesized molecule that may share some structural similarities with the substituted benzamides and thiophene derivatives described in the provided papers. These types of compounds are often explored for their pharmacological properties, such as anti-inflammatory, antiarrhythmic, serotonin antagonist, and antianxiety activities, as well as their potential to inhibit gastric acid secretion .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting with a base structure, such as a 2-oxindole or a thiophene derivative, which is then modified through reactions with various organic reagents. For example, substituted benzamides are synthesized by reacting a base compound with different reagents to yield a series of novel derivatives . Similarly, thiophene derivatives are synthesized from a base compound like 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, which undergoes reactions with different organic reagents to produce a range of compounds . The synthesis process is typically confirmed by spectroscopic methods such as IR, 1H NMR, and MS, along with elemental analysis .

Molecular Structure Analysis

The molecular structure of such compounds is crucial for their biological activity. The presence of specific functional groups, such as the sulfamoyl group, is often associated with biological activity, as seen in the anti-inflammatory activity of 3-[(4-sulfamoylphenyl)hydroxy methylene]-5-methyl-2-oxindole-1-carboxamides . The structural confirmation is achieved through various spectroscopic techniques, ensuring the correct synthesis of the desired compounds .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their functional groups and overall molecular structure. For instance, the presence of a sulfamoyl group can contribute to the interaction with biological targets, such as serotonin receptors or enzymes like gastric (H+/K+)-ATPase . The reactivity can also determine the compound's ability to cross biological barriers, such as the blood-brain barrier, which is essential for central nervous system effects .

Physical and Chemical Properties Analysis

The physical and chemical properties, such as solubility, partition coefficients, and stability, are important for the pharmacokinetics and pharmacodynamics of these compounds. For example, the octanol-water partition coefficient can indicate the lipophilicity of the compound, which in turn can affect its absorption and distribution within the body . The systemic bioavailability and the ability to reach specific concentrations in the brain or other target tissues are also critical for the compound's efficacy .

Scientific Research Applications

Carbonic Anhydrase Inhibition : Research by Supuran et al. (2013) explored aromatic sulfonamide inhibitors, including compounds structurally similar to "N-(3-ethoxybenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide", for their inhibitory activity against carbonic anhydrase isoenzymes. These inhibitors, including derivatives of benzothiophene, have shown nanomolar inhibitory concentration (IC50) values, indicating potent inhibitory effects on isoenzymes such as hCA I, hCA II, hCA IV, and hCA XII (Supuran, Maresca, Gregáň, & Remko, 2013).

Antimalarial Applications : The study by Banerjee et al. (2011) reported on benzothiophene carboxamide derivatives as potent inhibitors of Plasmodium falciparum enoyl-ACP reductase (PfENR), a key enzyme in the fatty acid synthesis pathway of the malaria parasite. This research highlights the potential of such compounds in developing new antimalarial therapeutics (Banerjee, Sharma, Kapoor, Dwivedi, Surolia, & Surolia, 2011).

Inflammation and Cell Adhesion : Boschelli et al. (1995) discovered that certain 3-alkoxybenzo[b]thiophene-2-carboxamides, which share a core structural similarity with "this compound", can decrease the adherence of neutrophils to activated endothelial cells. This effect is mediated through the inhibition of adhesion molecules like E-selectin, ICAM-1, and VCAM-1, indicating potential applications in treating inflammatory conditions (Boschelli, Kramer, Khatana, Sorenson, Connor, Ferin, Wright, Lesch, Imre, & Okonkwo, 1995).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(3-ethoxyphenyl)methyl]-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5S2/c1-4-29-19-11-9-18(10-12-19)25(3)32(27,28)21-13-14-31-22(21)23(26)24-16-17-7-6-8-20(15-17)30-5-2/h6-15H,4-5,16H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORNFPDNTISMTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC(=CC=C3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4S,6R)-2-Oxabicyclo[2.2.1]heptan-6-amine;hydrochloride](/img/structure/B3016917.png)

![7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

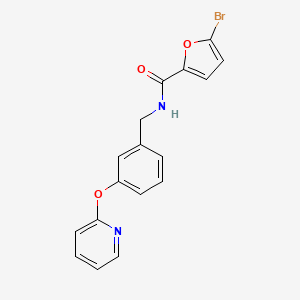

![4-fluoro-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3016919.png)

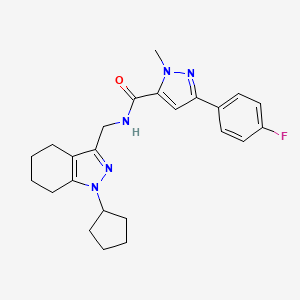

![2,5-difluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B3016924.png)

![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-cyclopentylacetamide](/img/structure/B3016925.png)

![5-Amino-2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol](/img/structure/B3016929.png)

![1-(3-fluoro-4-methylphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B3016931.png)

![2-(2-methylbenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3016934.png)

![2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B3016935.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorobenzyl)acetamide](/img/structure/B3016937.png)

![1-[4-(Tert-butyl)benzyl]-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B3016938.png)